

# Technical Guide: Properties of Anti-inflammatory Agent 40 (Compound 5p)

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## Compound of Interest

Compound Name: Anti-inflammatory agent 40

Cat. No.: B12394910

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CAS Number: 3043821-37-7 Molecular Formula: C<sub>30</sub>H<sub>24</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>4</sub> Molecular Weight: 547.43 g/mol [1]

This document provides a comprehensive overview of the known properties and experimental data for the compound designated as "**Anti-inflammatory agent 40**," also identified as compound 5p in the primary literature.[1][2] This molecule is a novel pyrrole-hydroxybutenolide hybrid investigated for its potential as an orally active anti-malarial and anti-inflammatory agent. [1][2]

## Physicochemical Properties

Property	Value	Reference
CAS Number	3043821-37-7	[1][2]
Molecular Formula	C <sub>30</sub> H <sub>24</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>4</sub>	[1][2]
Molecular Weight	547.43 g/mol	[1][2]

## In Vitro Biological Activity

### Antiplasmodial Activity

Target Organism	Strain	IC50 (μM)
Plasmodium falciparum	Pf3D7 (Chloroquine-sensitive)	1.47
Plasmodium falciparum	PfK1 (Chloroquine-resistant)	Not explicitly stated for 5p, but other hybrids showed activity in the low micromolar range.

## Anti-inflammatory Activity

Cell Line	Assay	Result
THP-1 monocytes	Inhibition of LPS-induced MAP kinase activation	Decreased expression of pERK1/2 (Thr202/Tyr204) and pJNK1/2.[1]
THP-1 monocytes	Inhibition of lipopolysaccharide (LPS)-stimulated human tumor necrosis factor-alpha (hu-TNFα) levels	Data for compound 5p is part of a series where nine compounds showed >85% inhibition.[1]

## In Vivo Biological Activity

### Anti-inflammatory Activity

Animal Model	Assay	Dosage (Oral)	Time Point	% Inhibition of Paw Swelling
Swiss Mice	Carrageenan-induced paw swelling	25 mg/kg	4 hours	61%
Swiss Mice	Carrageenan-induced paw swelling	25 mg/kg	6 hours	56%
Swiss Mice	Carrageenan-induced paw swelling	50 mg/kg	4 hours	62%
Swiss Mice	Carrageenan-induced paw swelling	50 mg/kg	6 hours	56%
Swiss Mice	Carrageenan-induced paw swelling	100 mg/kg	4 hours	73%
Swiss Mice	Carrageenan-induced paw swelling	100 mg/kg	6 hours	65%

## Pharmacokinetic Profile

Animal Model	Dosage (Oral)	Cmax (ng/mL)	Tmax (h)	AUC (h·ng/mL)	t1/2 (h)
Swiss Mice	Not Specified	110.37 ± 11.92	0.25 ± 0.0	86.91 ± 16.86	0.87 ± 0.15

## Experimental Protocols

### In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced MAP Kinase Activation

Objective: To determine the effect of **Anti-inflammatory agent 40** (compound 5p) on the phosphorylation of key MAP kinases in response to an inflammatory stimulus.

Methodology:

- Cell Culture: Human THP-1 monocytes are cultured in appropriate media and conditions.
- Treatment: Cells are pre-treated with varying concentrations of compound 5p for a specified duration.
- Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate the MAP kinase pathway.
- Lysis: After the stimulation period, cells are harvested and lysed to extract total protein.
- Western Blotting:
  - Protein concentrations are determined using a standard assay (e.g., BCA assay).
  - Equal amounts of protein from each sample are separated by SDS-PAGE.
  - Proteins are transferred to a PVDF or nitrocellulose membrane.
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and phosphorylated JNK1/2 (pJNK1/2).
  - The membrane is then washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
  - The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized.
- Analysis: The intensity of the bands corresponding to pERK1/2 and pJNK1/2 is quantified and compared between treated and untreated control groups to determine the extent of inhibition.

## In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

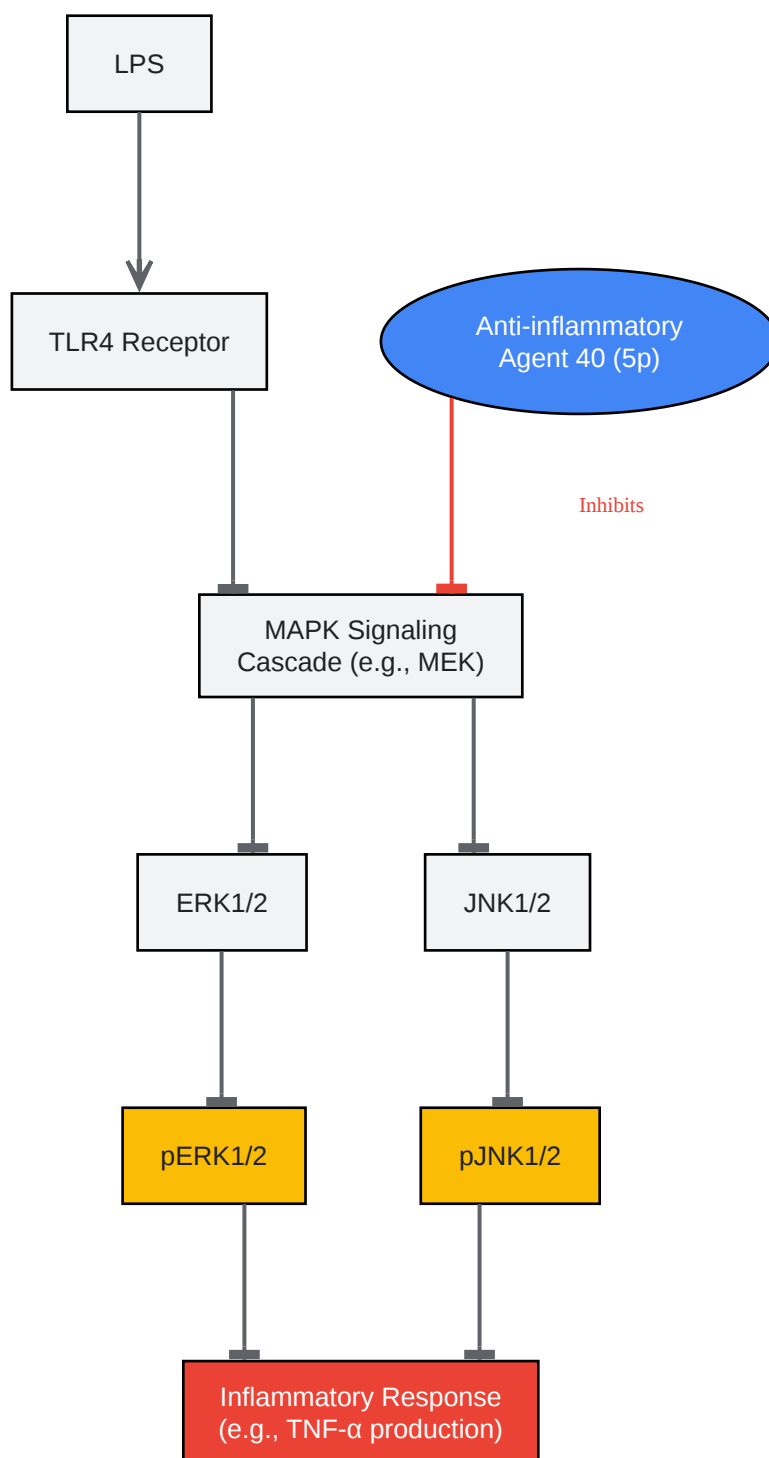
Objective: To evaluate the in vivo anti-inflammatory efficacy of **Anti-inflammatory agent 40** (compound 5p) in an acute inflammation model.

Methodology:

- **Animals:** Swiss mice are used for the study.
- **Acclimatization:** Animals are acclimatized to the laboratory conditions before the experiment.
- **Grouping:** Mice are randomly divided into control and treatment groups.
- **Dosing:** Compound 5p is administered orally (p.o.) to the treatment groups at doses of 25, 50, and 100 mg/kg. The control group receives the vehicle.
- **Induction of Inflammation:** One hour after the administration of the compound or vehicle, a sub-plantar injection of carrageenan is given into the right hind paw of each mouse to induce localized edema.
- **Measurement of Paw Volume:** The volume of the inflamed paw is measured at specific time points after carrageenan injection (e.g., 4 and 6 hours) using a plethysmometer.
- **Calculation of Inhibition:** The percentage of inhibition of paw edema is calculated for each treatment group relative to the control group using the formula:  $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$  Where  $V_c$  is the average paw volume in the control group and  $V_t$  is the average paw volume in the treated group.

## Visualizations

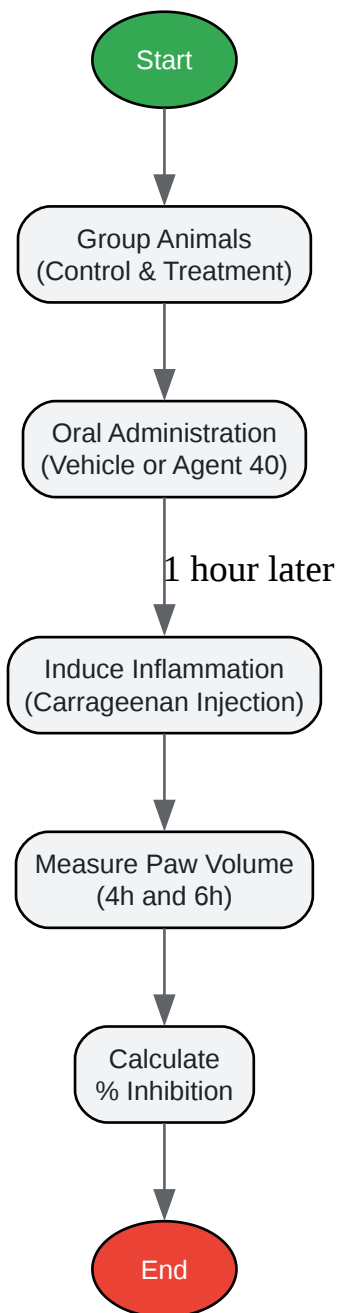
### Signaling Pathway Diagram



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Caption: Inhibition of the LPS-induced MAPK signaling pathway by **Anti-inflammatory Agent 40**.

## Experimental Workflow Diagram



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Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

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## References

- 1. Design, synthesis and evaluation of novel pyrrole-hydroxybutenolide hybrids as promising antiparasitic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. app.scientific.ai [app.scientific.ai]
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